- An efficient and practical method for olefin dihydroxylationSynthesis, 2016, 48(21), 3696-3700,
Cas no 93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate)
![ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate structure](https://pt.kuujia.com/scimg/cas/93635-76-8x500.png)
93635-76-8 structure
Nome do Produto:ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Propriedades químicas e físicas
Nomes e Identificadores
-
- (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
- 3-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
- D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl ester
- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)ETHYL ESTER
- ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
- (2S,3R)-3-[(4R)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
- (2S,3R,4R)-4,5-O-isopropylidene-2,3,4,5-tetrahydroxy-2-methyl-pent
- 2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic acid ethyl ester
- D-Arabinonic acid,2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl
- ethyl 4,5-O-isopropylidene-2-C-methyl-D-arabinonate
- X8443
- 4,5-O-ISOPROPYLIDENE-2-C-METHYL-D-ARABINONATE
- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER
- D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-, ethyl ester
- (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester
- 2-C-Methyl-4,5-O-(1-methylethylidene)-
- Ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinonate (ACI)
- D
- SCHEMBL768088
- AS-19467
- (2S,3R)-3-[(4R)-2,2-Dimethyl-[1,3]-dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
- ethyl (2S,3R)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
- MFCD11112138
- (2s, 3r)-3-[(4r)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
- C11H20O6
- 93635-76-8
- AKOS022172906
- CS-M2472
- DTXSID50680992
- AC-28966
- BHCHXRCKXIVVCN-XLDPMVHQSA-N
- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER;(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
-
- MDL: MFCD11112138
- Inchi: 1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m1/s1
- Chave InChI: BHCHXRCKXIVVCN-XLDPMVHQSA-N
- SMILES: [C@H]([C@H]1COC(C)(C)O1)(O)[C@@](O)(C)C(=O)OCC
Propriedades Computadas
- Massa Exacta: 248.12600
- Massa monoisotópica: 248.126
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 5
- Complexidade: 290
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -0.3
- Superfície polar topológica: 85.2
Propriedades Experimentais
- Densidade: 1.185±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 75.0-75.5 ºC
- Ponto de ebulição: 361.5°C at 760 mmHg
- Ponto de Flash: 133.189°C
- Índice de Refracção: 1.475
- Solubilidade: Slightly soluble (32 g/l) (25 º C),
- PSA: 85.22000
- LogP: -0.18710
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302
- Declaração de Advertência: P280-P305+P351+P338
- Condição de armazenamento:Inert atmosphere,2-8°C
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Dados aduaneiros
- CÓDIGO SH:2932999099
- Dados aduaneiros:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | M320025-0.25g |
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |
93635-76-8 | 0.25g |
$ 75.00 | 2022-06-02 | ||
TRC | M320025-25g |
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |
93635-76-8 | 25g |
$ 400.00 | 2022-06-02 | ||
TRC | M320025-250mg |
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |
93635-76-8 | 250mg |
$87.00 | 2023-05-17 | ||
abcr | AB436254-100g |
(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate; . |
93635-76-8 | 100g |
€230.00 | 2025-02-19 | ||
eNovation Chemicals LLC | Y1101343-1kg |
(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester |
93635-76-8 | 97% | 1kg |
$380 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM694-20g |
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |
93635-76-8 | 98% | 20g |
109.0CNY | 2021-08-04 | |
TRC | M320025-5g |
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |
93635-76-8 | 5g |
$ 205.00 | 2022-06-02 | ||
TRC | M320025-1g |
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |
93635-76-8 | 1g |
$ 145.00 | 2022-06-02 | ||
TRC | M320025-100g |
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |
93635-76-8 | 100g |
$867.00 | 2023-05-17 | ||
Alichem | A159001910-1000g |
(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate |
93635-76-8 | 98% | 1000g |
$374.40 | 2023-08-31 |
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Benzyltriethylammonium chloride , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 3 h, rt; rt → 0 °C
1.2 5 min, < 5 °C; 30 min, 0 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
1.2 5 min, < 5 °C; 30 min, 0 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 5 h, 0 - 5 °C
Referência
- Bi- and monocyclic nucleoside analogs for treatment of hepatitis e, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Catalysts: 1H-Imidazolium, 1,3-didodecyl-2-methyl-, chloride (1:1) Solvents: Acetone ; 10 min, rt; rt → 0 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 2 h, 0 - 5 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 2 h, 0 - 5 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
Referência
- Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium SaltSynthesis, 2018, 50(9), 1815-1819,
Método de produção 4
Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 5 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Referência
- Preparation of substituted nucleosides, nucleotides and analogs thereof as antitumor and HCV antiviral agents, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
Referência
- Branched-chain sugars, part VII. Synthesis of saccharinic acid derivativesCarbohydrate Research, 1984, 129, 99-109,
Método de produção 6
Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 0 - 5 °C; 2 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, 0 - 5 °C
Referência
- Preparation of substituted nucleosides, nucleotides and analogs thereof as antiviral agents, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
1.2 Reagents: Sodium bisulfite Solvents: Water
Referência
- Preparation of 2'-disubstituted nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 2 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h
1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h
Referência
- prepn of substituted nucleosides, nucleotides and analogs thereof as antiviral agents, United States, , ,
Método de produção 9
Condições de reacção
Referência
- 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, United States, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Sodium permanganate Solvents: Ethyl acetate ; -10 - -5 °C; -5 °C → 0 °C; 0 - 10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Process for preparation of 3,5-dibenzoyl-2-deoxy-2-fluoro-2-methyl-D-ribose-γ-lactone, China, , ,
Método de produção 11
Condições de reacção
Referência
- Improved synthesis method of sofosbuvir drug for treatment of hepatitis C by using sodium permanganate oxidizer, tin tetrachloride catalyst and pentafluorophenol, China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
1.2 Reagents: Sodium bisulfite Solvents: Water
Referência
- Preparation of 2'-cyano nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
1.2 Reagents: Sodium bisulfite Solvents: Water
Referência
- Preparation of 2'-substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
Referência
- Preparation of alkyl-substituted 2-deoxy-2-fluoro-D-ribofuranosyl pyrimidine and purine nucleoside analogs via condensation of the lactone to nucleosides as potential antiviral agents, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Water ; rt → 80 °C; 15 - 18 h, 70 - 80 °C
1.2 Solvents: Dichloromethane ; 0 - 5 °C; 0.5 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 °C → 25 °C; 1 - 3 h, 20 - 25 °C
1.4 Reagents: Potassium , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 24 h, rt
1.5 Reagents: Water , Sodium sulfite
1.2 Solvents: Dichloromethane ; 0 - 5 °C; 0.5 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 °C → 25 °C; 1 - 3 h, 20 - 25 °C
1.4 Reagents: Potassium , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 24 h, rt
1.5 Reagents: Water , Sodium sulfite
Referência
- Method for preparing ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinate, China, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Ethylene glycol ; -20 - -15 °C
1.2 Reagents: Sodium permanganate Solvents: Water ; 1.5 h, -20 - -15 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 1 h, 0 - 5 °C
1.2 Reagents: Sodium permanganate Solvents: Water ; 1.5 h, -20 - -15 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 1 h, 0 - 5 °C
Referência
- Preparation method of intermediate of sofosbuvir, China, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 1 h, -15 - -10 °C; 1 h, -15 - -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ; < 4 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ; < 4 °C
Referência
- Preparation of 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, Canada, , ,
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Raw materials
- Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate
- (S,E)-ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylacrylate
- (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
- ethyl 2-bromopropanoate
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Preparation Products
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Literatura Relacionada
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93635-76-8)ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate

Pureza:99%
Quantidade:500g
Preço ($):368.0